![molecular formula C23H23N3O4S B2816284 ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate CAS No. 536710-46-0](/img/structure/B2816284.png)
ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives, like the one , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an indole nucleus, which is a heterocyclic compound that is aromatic in nature . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .Wissenschaftliche Forschungsanwendungen
Reaction and Synthesis
Chemical Reactions and Derivatives : A study has demonstrated the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide. This reaction resulted in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, depending on the conditions (Vetyugova et al., 2018).
Synthesis of Arylazopyrazole Pyrimidone : Another study focused on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds. This involved condensation reactions with ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, leading to various benzene sulfonamide derivatives (Sarvaiya et al., 2019).
Crystal Structure Analysis : A study on the synthesis and crystal structure of similar compounds revealed insights into the molecular configurations and intermolecular interactions. The study provided valuable data for understanding the structural properties of these compounds (Shang et al., 2011).
Antimicrobial Activities : Research on thiazoles and their fused derivatives, which are synthesized using similar compounds, indicated potential antimicrobial activities. This study explored various reactions and the resulting antimicrobial efficacy of the synthesized products (Wardkhan et al., 2008).
Applications in Drug Discovery and Biomedical Research
Novel AHAS Inhibitors : Research on ethyl 2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, a related compound, aimed at discovering novel AHAS inhibitors. The study provided valuable insights into the potential medical applications of these compounds (Shang et al., 2011).
Radioiodination and Biological Evaluation : A study on the synthesis, radioiodination, and biological evaluation of novel dipeptide attached to triazole-pyridine moiety using a similar compound demonstrated its potential as a new imaging agent and antimicrobial activity (Abdel-Ghany et al., 2013).
Antibacterial and Antifungal Activity : Compounds synthesized from ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates showed significant antibacterial and antifungal activities, suggesting their potential in drug discovery (Mathada & Mathada, 2009).
Zukünftige Richtungen
Given the wide range of biological activities associated with indole derivatives , there is potential for further exploration and development of compounds like ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-29-16-12-10-15(11-13-16)26-21(27)20-19(17-8-6-7-9-18(17)24-20)25-23(26)31-14(3)22(28)30-5-2/h6-14,24H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHXXVOFNAVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)
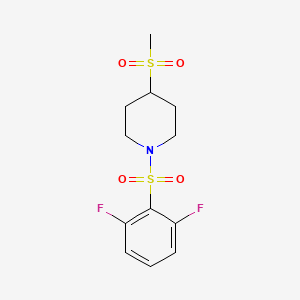
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
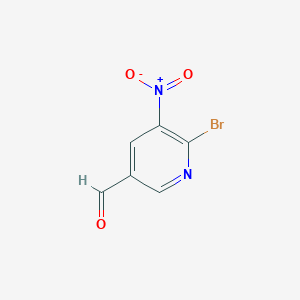
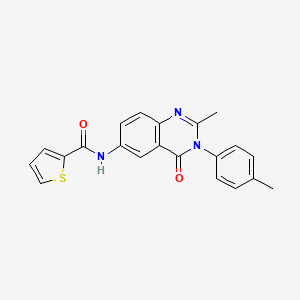

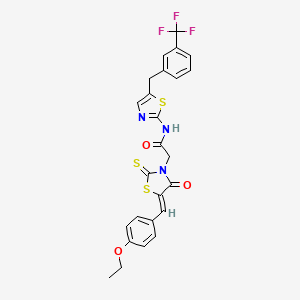
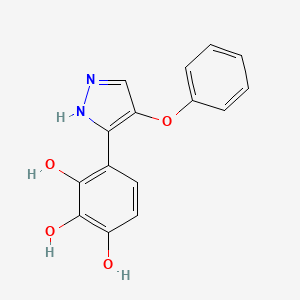
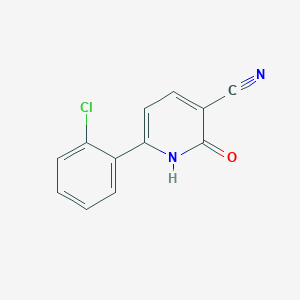
![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)
